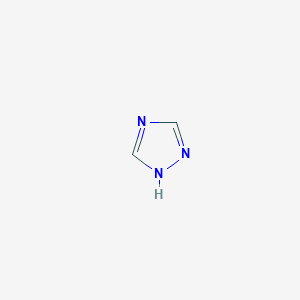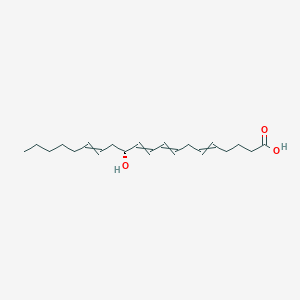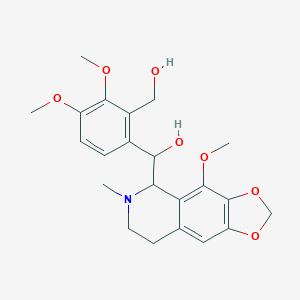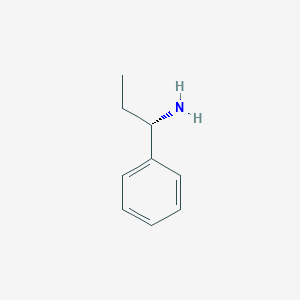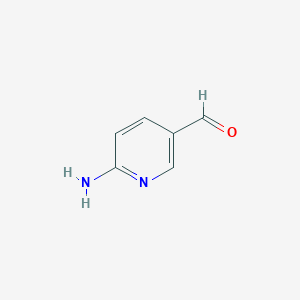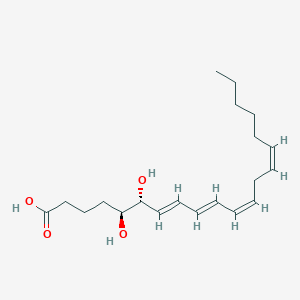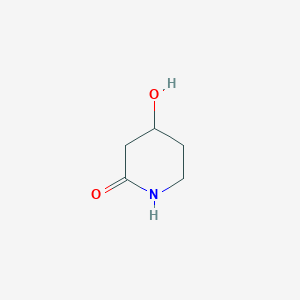
4-hydroxy-2-Piperidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-hydroxy-2-piperidinone derivatives can be achieved through various methods. One notable approach is the tandem aza[4 + 2]/allylboration reaction, which affords polysubstituted piperidine derivatives with high stereocontrol from a reaction of 4-borono-1-azadienes, maleimides, and aldehydes (Tailor & Hall, 2000). Another method involves the one-pot three-component reaction of salicylaldehyde, diethyl malonate, and piperidine, leading to the synthesis and molecular structure elucidation of specific derivatives stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-piperidinone derivatives is characterized by their ability to form stable crystalline structures through hydrogen bonding and other intermolecular interactions. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride showcases the importance of O-C-O-H…Cl- hydrogen bonds and N(1)+H…Cl- interactions in stabilizing the crystal structure (Szafran et al., 2007).
Chemical Reactions and Properties
4-Hydroxy-2-piperidinone and its derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. For example, its reaction with benzylidenemalononitriles and α-cyanoacrylic esters results in the formation of 4H-pyrano[3,2-c]pyridines, demonstrating the compound's versatility in organic synthesis (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of 4-hydroxy-2-piperidinone derivatives, such as their crystalline structure, are influenced by their molecular conformation and the presence of hydrogen bonds. The analysis of their crystal structures reveals insights into their conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of 4-hydroxy-2-piperidinone derivatives are defined by their reactivity and the types of chemical bonds they can form. These properties are crucial for understanding their behavior in various chemical reactions, such as heterocyclization with methylamine, which leads to the formation of 3-hydroxy-4-piperidinones and 2-(α-hydroxyalkyl)-3-pyrrolidinones, demonstrating the compound's utility in organic synthesis (Zvonok et al., 1988).
Applications De Recherche Scientifique
Drug Design and Synthesis
- Field : Pharmaceutical Industry
- Application : Piperidines are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Anticancer Activity
- Field : Oncology
- Application : Novel double Schiff-base substituted 4-piperidinone/cyclohexanone derivatives, like curcumin analogues, have been synthesized and evaluated for their anticancer activities .
- Methods : Two series of novel double Schiff-base substituted 4-piperidinone/cyclohexanone derivatives were generated and characterized by 1H NMR, 13C NMR, IR, and elemental analysis . Their anticancer activities against human carcinoma cell lines HePG2, HeLa, K562, THP-1, and their cytotoxicities for LO2 cell lines were subsequently evaluated by the MTT method .
- Results : The N-methyl-4-piperidinone group and the introduction of hydroxy is helpful for improving their anticancer activity, especially 2d and 2e . Their IC50 values against THP-1 cells can reach 0.69–0.96 μM .
Fragment-Based Drug Design
- Field : Medicinal Chemistry
- Application : Pyridinones, including 4-piperidinones, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
- Methods : With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding .
- Results : Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Synthesis of Tricarbonyl Compounds
- Field : Organic Chemistry
- Application : There are examples in the literature of the direct preparation of tricarbonyl compounds based on Claisen condensation of substituted acetoacetic ester in the presence of strong basics .
- Methods : This involves the use of strong bases such as LDA, n-BuLi, LiHMDS or NaHMDS .
- Results : This method allows for the synthesis of tricarbonyl compounds .
Safety And Hazards
Orientations Futures
Piperidines, including 4-hydroxy-2-Piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
Propriétés
IUPAC Name |
4-hydroxypiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAKTIAKXMBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460054 | |
| Record name | 4-hydroxy-2-Piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-Piperidinone | |
CAS RN |
476014-76-3 | |
| Record name | 4-hydroxy-2-Piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-piperidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
